molecular formula C8H5BrF2O B8086452 3-Bromo-5-(difluoromethyl)benzaldehyde

3-Bromo-5-(difluoromethyl)benzaldehyde

Cat. No.: B8086452
M. Wt: 235.02 g/mol
InChI Key: HUFCUZYTZLFQTI-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)benzaldehyde is an organic compound characterized by the presence of a bromine atom and a difluoromethyl group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethyl)benzaldehyde typically involves the bromination of 5-(difluoromethyl)benzaldehyde. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of 3-Bromo-5-(difluoromethyl)benzyl alcohol.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 3-Bromo-5-(difluoromethyl)benzoic acid.

    Reduction: 3-Bromo-5-(difluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-5-(difluoromethyl)benzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its role as a precursor in the synthesis of polymers and advanced materials is noteworthy.

Mechanism of Action

The mechanism by which 3-Bromo-5-(difluoromethyl)benzaldehyde exerts its effects depends on its application. In chemical reactions, the electron-withdrawing effects of the bromine and difluoromethyl groups influence the reactivity of the aldehyde group, facilitating various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

    3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and applications.

    3-Chloro-5-(difluoromethyl)benzaldehyde:

    3-Bromo-4-(difluoromethyl)benzaldehyde: Positional isomer with different chemical properties and applications.

Uniqueness: 3-Bromo-5-(difluoromethyl)benzaldehyde is unique due to the specific positioning of the bromine and difluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in selective synthetic applications and as a precursor for specialized compounds in various fields.

Properties

IUPAC Name

3-bromo-5-(difluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFCUZYTZLFQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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